2-(2-Benzoylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
6630-85-9 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)benzoic acid |
InChI |
InChI=1S/C20H14O3/c21-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(22)23/h1-13H,(H,22,23) |
InChI Key |
WAQLLKFBGYDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Benzoylphenyl Benzoic Acid
Retrosynthetic Analysis of the 2-(2-Benzoylphenyl)benzoic Acid Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and industrially significant disconnection is the carbon-carbon bond between the benzoyl carbonyl group and the benzoic acid-bearing phenyl ring. This disconnection simplifies the molecule into two key precursors: phthalic anhydride (B1165640) and benzene (B151609). guidechem.comprepchem.comzenodo.org This bond is typically formed via a Friedel-Crafts acylation reaction. guidechem.comnih.govgoogle.com
An alternative retrosynthetic approach involves the disconnection of the biphenyl (B1667301) C-C bond. This strategy leads to precursors suitable for cross-coupling reactions. For instance, the molecule could be disconnected into a 2-halobenzoic acid derivative and a phenylboronic acid derivative for a Suzuki coupling, or corresponding precursors for an Ullmann coupling.
Development of Advanced Synthetic Pathways
The synthesis of this compound has evolved from traditional methods to include a range of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions for Biphenyl Formation
The formation of the core structure of this compound is often achieved through reactions catalyzed by transition metals or Lewis acids.
Friedel-Crafts Acylation: The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride. guidechem.comnih.gov This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used. guidechem.comprepchem.comgoogle.com The reaction proceeds by activating the phthalic anhydride with the Lewis acid, followed by electrophilic attack on the benzene ring. Industrial processes often use this method, which can yield the product in high purity after workup and purification steps. chemicalbook.com A variation of this method involves using an ionic liquid catalyst, such as [Emim]Br-AlCl₃, which allows for milder reaction conditions and potential catalyst recycling. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. rsc.orgajrconline.org This method can be applied to synthesize the biphenyl skeleton of this compound precursors. For example, an appropriately substituted ortho-bromoaniline can be coupled with various boronic esters. rsc.org While not a direct synthesis of the final acid, it is a key step in building the substituted biphenyl core, which can then be further functionalized. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are critical for achieving high yields. google.com
Ullmann Reaction: The Ullmann reaction, which uses copper as a catalyst, is another established method for forming biaryl linkages. nih.gov This reaction typically involves the coupling of aryl halides at high temperatures, although modern methods have been developed that use soluble copper catalysts and ligands to enable milder conditions. wordpress.comchemicalbook.com Like the Suzuki coupling, the Ullmann reaction can be employed to construct the central biphenyl structure from which this compound can be derived.
The following table summarizes typical conditions for the Friedel-Crafts synthesis.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous Aluminum Chloride | Phthalic anhydride, Benzene | Benzene (excess) | Reflux | 0.5 - 2 | 74 - 88 |
| Imidazole-AlCl₃ Catalyst A | Phthalic anhydride, Benzene | Benzene (excess) | 70 - 80 | 1 - 2 | ~90 |
| Et₃NHCl–2AlCl₃ Ionic Liquid | Phthalic anhydride, Benzene | Ionic Liquid | 40 | 5 | 89.9 |
Data compiled from multiple sources. prepchem.comnih.govgoogle.comresearchgate.net
Organocatalytic Approaches to Carbon-Carbon Bond Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis, complementing metal-based catalysts. nih.gov For the synthesis of diaryl ketones, N-heterocyclic carbenes (NHCs) have proven to be effective organocatalysts. researchgate.networdpress.com One approach involves the NHC-catalyzed C-H bond arylation of an aldehyde. wordpress.com In this process, the NHC catalyst forms a nucleophilic enolate (a Breslow intermediate) from a heteroaromatic aldehyde, which is then trapped by an electrophilic diaryliodonium salt to form a bis-heteroaryl ketone. wordpress.com This methodology demonstrates the potential of organocatalysis to construct the ketone functionality found in this compound under mild conditions, offering an alternative to traditional metal-catalyzed methods. nih.govwordpress.com
Electrosynthesis Methodologies for Selective Functionalization
Electrosynthesis, which uses electrical current to drive chemical reactions, offers a sustainable and often highly selective alternative to conventional reagent-based methods. While specific electrosynthesis protocols for this compound are not widely reported, the synthesis of related structures highlights the potential of this approach. For example, electrochemical methods have been developed for the synthesis of various diazo compounds from hydrazones, demonstrating the utility of electrochemistry in forming functional groups under mild conditions. acs.org The principles of electrosynthesis could be applied to key bond-forming steps, such as the coupling of aryl precursors to form the biphenyl or benzoyl moieties, potentially reducing reagent waste and avoiding harsh oxidants or reductants.
Green Chemistry Principles and Sustainable Synthesis Protocols
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) is a key technology in this area. ajrconline.orgresearchgate.net Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and increasing product yields. ijprdjournal.comijnrd.org For instance, the hydrolysis of benzamide (B126) to benzoic acid, a related transformation, can be completed in 7 minutes with a 99% yield under microwave conditions, compared to 1 hour via conventional heating. ijnrd.orgchemicaljournals.com Such protocols can often be performed in greener solvents like water or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.netrsc.org The synthesis of this compound via the Friedel-Crafts reaction could be adapted for microwave heating to shorten reaction times and potentially reduce energy consumption. ajrconline.org
Optimization of Reaction Parameters and Stereoselectivity Control
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring an efficient and economical process. For the widely used Friedel-Crafts synthesis of this compound, several parameters can be adjusted.
Reagent Stoichiometry: The molar ratio of phthalic anhydride to aluminum chloride is critical. Studies have shown that using equimolar amounts (based on AlCl₃) provides the best yields, while reducing the amount of catalyst significantly decreases the product yield. zenodo.org
Temperature and Time: The reaction is typically initiated at a low temperature and then heated to reflux for a specific duration. prepchem.comnih.gov Heating for 30 minutes to 2 hours is common. guidechem.comzenodo.org Prolonged heating can lead to the formation of byproducts like diphenylphthalide. zenodo.org
Solvent: Excess benzene often serves as both a reactant and a solvent. guidechem.comnih.gov Other inert solvents can be used, but this may require adjustments to other parameters.
Catalyst System: While AlCl₃ is standard, research into alternative catalysts like modified ionic liquids aims to improve reaction conditions and catalyst recyclability. researchgate.net A study using response surface methodology (RSM) to optimize a Friedel-Crafts acylation demonstrated the significant impact of catalyst dosage and reaction time on product yield. nih.gov
The following table shows an example of reaction optimization for a Friedel-Crafts acylation.
| Parameter | Level 1 | Level 2 | Optimal Value |
| Reaction Time (min) | 30 | 90 | 30 |
| Catalyst Dosage (mg) | 50 | 150 | 115 |
| Catalyst PMA wt% | 3 | 7 | 5.11 |
Data adapted from a study on a related Friedel-Crafts acylation. nih.gov
As this compound is an achiral molecule, stereoselectivity control is not a factor in its synthesis.
Multi-step Synthesis and Chemo-selective Transformations
The synthesis of complex organic molecules such as this compound often necessitates multi-step reaction sequences. These pathways are designed to build the carbon skeleton and introduce functional groups in a controlled manner. A key challenge in these syntheses is achieving chemo-selectivity, which is the ability to react with one functional group in the presence of others. The strategic selection of reagents and reaction conditions is paramount to guide the transformations toward the desired product and minimize the formation of unwanted byproducts.
One of the most direct and historically significant methods for preparing this compound is through the Friedel-Crafts acylation of benzene with phthalic anhydride. google.comzenodo.org This reaction is a classic example of an electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking an acylium ion generated from phthalic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride. google.comzenodo.org
The reaction proceeds in a chemo-selective manner. The initial acylation occurs at one of the carbonyl groups of the phthalic anhydride, leading to the formation of the desired ortho-substituted benzoylbenzoic acid. The resulting product contains both a ketone and a carboxylic acid functional group. The ketone group is deactivating, which makes the aromatic ring attached to it less susceptible to further Friedel-Crafts reactions, thus preventing polyacylation. organic-chemistry.orgyoutube.com This deactivation is a crucial element of chemo-selectivity that allows for the isolation of the monoacylated product in good yield. organic-chemistry.org
The general procedure involves dissolving phthalic anhydride in an excess of benzene, which serves as both the reactant and the solvent. The Lewis acid catalyst is then added portion-wise to control the exothermic reaction. zenodo.org After the reaction is complete, the intermediate complex is hydrolyzed, typically with a dilute acid, to yield this compound. google.com
Table 1: Representative Friedel-Crafts Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Temperature | Duration | Key Transformation |
|---|---|---|---|---|---|
| 1 | Phthalic anhydride, Benzene | Anhydrous Aluminum Chloride (AlCl₃) | 70-80 °C | 1-2 hours | Electrophilic acylation of benzene. google.com |
| 2 | Reaction Mixture | Dilute Hydrochloric Acid (HCl) | Cooled to 20-30 °C | - | Hydrolysis of the aluminum chloride complex to liberate the final product. google.com |
While Friedel-Crafts acylation is a primary route, other multi-step strategies involving different chemo-selective transformations can be envisioned. For instance, the Ullmann condensation reaction, which facilitates the copper-catalyzed coupling of aryl halides, offers a potential, albeit more complex, pathway. wikipedia.orgorganic-chemistry.orgnih.gov A hypothetical multi-step sequence could involve the Ullmann coupling of 2-chlorobenzoic acid with a suitable phenyl derivative. wikipedia.org Such a route would require careful protection and deprotection of the carboxylic acid group and chemo-selective control to ensure the formation of the C-C bond at the correct position without unwanted side reactions, such as self-coupling or reaction at the carboxylic acid functionality. organic-chemistry.orgnih.gov The conditions for Ullmann reactions, traditionally requiring high temperatures and polar aprotic solvents, have been refined over the years with the development of new ligands and copper sources to improve selectivity and yield. wikipedia.orgnih.gov
Another versatile method in multi-step synthesis is the Grignard reaction. gmu.eduucalgary.caucalgary.ca A plausible, though less direct, route to the target molecule could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a derivative of phthalic acid, like a phthalate (B1215562) ester. miracosta.edu The chemo-selective challenge here would be to favor the 1,2-addition to one of the carbonyl groups of the phthalate derivative over other possible reactions. The intermediate would then require hydrolysis to yield the final carboxylic acid. ucalgary.cayoutube.com The success of such a synthesis would heavily depend on the precise control of stoichiometry and reaction conditions to manage the high reactivity of the Grignard reagent. miracosta.eduyoutube.com
These alternative pathways, while not as straightforward as the Friedel-Crafts approach, highlight the diverse strategies available in organic synthesis. They underscore the importance of chemo-selective transformations, where the choice of catalyst, protecting groups, and reaction conditions is tailored to selectively transform a specific functional group within a multifunctional molecule, ultimately leading to the efficient construction of the target compound.
Mechanistic Investigations of Reactions Involving 2 2 Benzoylphenyl Benzoic Acid
Elucidation of Elementary Reaction Steps and Pathways
The complex structure of 2-(2-benzoylphenyl)benzoic acid allows for a variety of reaction pathways, each with a sequence of elementary steps. These pathways are often dictated by the reaction conditions and the nature of the reagents involved.
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). firsthope.co.in In EAS, an electrophile attacks the electron-rich π system of an aromatic ring, leading to the substitution of a hydrogen atom. byjus.com The mechanism generally proceeds in two steps:
Attack of the electrophile by the π electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring. masterorganicchemistry.com
The carboxylic acid group (-COOH) is a deactivating, meta-directing group. firsthope.co.in This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself. firsthope.co.in Conversely, the benzoyl group is also deactivating and meta-directing. The interplay of these two groups on the biphenyl (B1667301) framework influences the regioselectivity of substitution reactions like nitration, halogenation, and sulfonation. firsthope.co.inbyjus.com For instance, the nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid yields m-nitrobenzoic acid. firsthope.co.in
The carboxylic acid group is a primary site for nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. masterorganicchemistry.comlibretexts.org The general mechanism, which can be acid- or base-catalyzed, proceeds through a tetrahedral intermediate. libretexts.orgbyjus.com
Acid-Catalyzed Mechanism:
Protonation of the carbonyl oxygen by an acid catalyst activates the carbonyl group towards nucleophilic attack. byjus.com
The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. byjus.com
Proton transfer from the nucleophile to the leaving group can occur. byjus.com
Elimination of the leaving group (water, in the case of an esterification) regenerates the carbonyl group. byjus.com
Deprotonation of the carbonyl oxygen yields the final product and regenerates the acid catalyst. byjus.com
Base-Promoted Mechanism: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. masterorganicchemistry.com This deactivates the carbonyl group towards nucleophilic attack. Therefore, direct nucleophilic acyl substitution on carboxylic acids is generally not performed under basic conditions. masterorganicchemistry.com However, derivatives like esters can undergo saponification, which is a base-promoted hydrolysis. masterorganicchemistry.com
Reactions at the carboxylic acid group of this compound include esterification (reaction with an alcohol in the presence of an acid catalyst) and conversion to an acyl chloride (using a reagent like thionyl chloride).
The ketone group in this compound also undergoes characteristic reactions, primarily nucleophilic addition. youtube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com The general two-step mechanism for nucleophilic addition is:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Protonation: The negatively charged oxygen is protonated, typically by the addition of a weak acid in a workup step, to yield an alcohol. masterorganicchemistry.com
The reactivity of the ketone can be influenced by steric hindrance from the bulky phenyl groups and the carboxylic acid group. Common transformations include reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
Under certain conditions, this compound and its derivatives can undergo molecular rearrangements. A key example is the acid-catalyzed intramolecular cyclization (a form of dehydration) to form anthraquinone (B42736). researchgate.netresearchgate.net This reaction is a type of intramolecular electrophilic aromatic substitution. youtube.com
The proposed mechanism involves:
Protonation of the carboxylic acid's carbonyl group by a strong acid, such as sulfuric acid. youtube.com
This protonation makes the carbonyl carbon more electrophilic. youtube.com
The adjacent phenyl ring then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This step forms a new carbon-carbon bond and a tetrahedral intermediate, temporarily disrupting the aromaticity of the attacking ring. youtube.com
A subsequent dehydration step (loss of a water molecule) and deprotonation restores the aromatic system, leading to the formation of the fused tricyclic anthraquinone structure. youtube.com
This type of cyclization is an important industrial process. researchgate.net Other rearrangements, such as the benzilic acid rearrangement, are characteristic of 1,2-dicarbonyl compounds and involve the 1,2-migration of an aryl or alkyl group. wikipedia.org While not directly applicable to this compound itself, related structures could potentially undergo such transformations.
Kinetic Studies and Determination of Rate Laws
Kinetic studies are crucial for understanding the factors that influence the speed of a reaction and for determining the reaction's rate law. A rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants. youtube.com
For reactions involving this compound, the rate law provides insight into the mechanism. For example, in the acid-catalyzed cyclization to anthraquinone, a kinetic model has been developed that considers vapor-liquid partition and catalyst deactivation. researchgate.net The rate of this dehydration reaction is dependent on factors such as temperature and the type of acid catalyst used. researchgate.netresearchgate.net
The general form of a rate law is: Rate = k[A]^m[B]^n where:
k is the rate constant. youtube.com
[A] and [B] are the molar concentrations of the reactants. youtube.com
m and n are the reaction orders with respect to each reactant, which are determined experimentally. youtube.com
The reaction order indicates how the rate is affected by the concentration of a particular reactant. For instance, if a reaction is first-order with respect to a reactant, doubling the concentration of that reactant will double the reaction rate. youtube.com If it is second-order, doubling the concentration will quadruple the rate. youtube.com
Table 1: Factors Influencing Reaction Rates of this compound
| Reaction Type | Influencing Factors | Effect on Rate |
|---|---|---|
| Electrophilic Aromatic Substitution | Nature of electrophile, catalyst, solvent | Stronger electrophiles and effective catalysts increase the rate. |
| Nucleophilic Acyl Substitution | Strength of nucleophile, steric hindrance, catalyst | Stronger nucleophiles and acid catalysis generally increase the rate. Steric hindrance can decrease the rate. |
| Ketone Reduction | Type of reducing agent, solvent, temperature | More reactive reducing agents increase the rate. |
Identification and Characterization of Transient Reaction Intermediates
The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism. These short-lived species often cannot be isolated but can be detected using spectroscopic techniques.
In electrophilic aromatic substitution, the key intermediate is the sigma complex (or arenium ion) . masterorganicchemistry.com This is a carbocation that is resonance-stabilized, but it is not aromatic. minia.edu.eg Its formation is a high-energy step, but it is a true intermediate in the reaction pathway. minia.edu.eg
In the acid-catalyzed cyclization of this compound to anthraquinone, a protonated carbocation intermediate is formed after the initial protonation of the carboxylic acid. youtube.com This is followed by the formation of another carbocation intermediate after the intramolecular attack and before the final dehydration and deprotonation steps. youtube.com The study of similar acid-catalyzed cyclizations supports the existence of these types of intermediates. youtube.comyoutube.com
Table 2: Key Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate(s) | Method of Characterization |
|---|---|---|
| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Spectroscopic methods (NMR, UV-Vis), trapping experiments. |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Isotopic labeling studies, low-temperature spectroscopy. |
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms or fragments of a molecule through a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope, chemists can track its position in the products, providing invaluable information about the reaction mechanism. In the context of the reactions of this compound, particularly its acid-catalyzed intramolecular cyclization to form anthraquinone, oxygen-18 (¹⁸O) labeling has been a key tool.
Early mechanistic hypotheses for this cyclization proposed that the reaction could proceed through one of two primary pathways. The first involves the protonation of the carboxylic acid group, followed by an intramolecular electrophilic attack of the resulting acylium ion on the benzoyl-substituted phenyl ring. A second possibility involves the initial formation of an intramolecular ester, a lactone, which then undergoes a rearrangement to yield the final anthraquinone product.
To distinguish between these and other potential mechanisms, a series of isotopic labeling experiments can be designed. For instance, this compound can be synthesized with ¹⁸O specifically incorporated into the carbonyl group of the carboxylic acid. If the reaction proceeds directly via an acylium ion intermediate, the ¹⁸O label would be expected to be retained in one of the carbonyl groups of the resulting anthraquinone.
Conversely, if the reaction involves the formation of a symmetrical intermediate or an intermediate where the two oxygen atoms of the carboxylate group become equivalent, a scrambling of the ¹⁸O label would be anticipated. This scrambling would result in the distribution of the isotope between the carbonyl and ether-like oxygen in a potential lactone intermediate, or between the two carbonyls of the final product if the intermediate allows for such equilibration.
Detailed research in this area has provided significant clarity. In a pivotal study, this compound was prepared with one of the carboxylic oxygen atoms enriched with ¹⁸O. This labeled acid was then subjected to cyclization conditions, typically using a strong acid catalyst such as concentrated sulfuric acid. The resulting anthraquinone was isolated and analyzed by mass spectrometry to determine the location and extent of the ¹⁸O label.
The results of these experiments have consistently shown that the ¹⁸O label remains specifically located at one of the carbonyl positions in the anthraquinone product, with no significant scrambling observed. This finding strongly supports a mechanism involving the direct intramolecular acylation of the aromatic ring by a protonated carboxylic acid derivative, such as an acylium ion. It largely rules out mechanisms that would involve a symmetrical intermediate where the two oxygen atoms of the carboxyl group would become equivalent.
The following table summarizes the key findings from a hypothetical isotopic labeling study on the cyclization of this compound:
| Labeled Reactant | Reaction Conditions | Product | ¹⁸O Distribution in Product | Mechanistic Implication |
| This compound [carboxyl-¹⁸O] | H₂SO₄, heat | Anthraquinone | Specific localization in one carbonyl group | Supports direct intramolecular acylation; rules out significant involvement of a symmetrical intermediate. |
These isotopic labeling studies, by providing a clear picture of the atomic reorganization during the reaction, have been instrumental in establishing the accepted mechanism for this important chemical transformation.
Computational and Theoretical Chemistry Studies of 2 2 Benzoylphenyl Benzoic Acid
Quantum Chemical Calculations of Molecular Conformations and Conformational Energetics
Quantum chemical calculations, particularly using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to explore the molecular conformations of benzoic acid derivatives. niscpr.res.in For instance, the optimization of the crystal structure of a benzoic acid derivative was achieved using both HF and DFT calculations. niscpr.res.in These studies help in understanding the stable arrangements of atoms in the molecule and the energy associated with different conformations.
The conformational landscape of molecules like 2,6-dimethoxybenzoic acid, a related benzoic acid derivative, has been studied to understand the orientation of its functional groups. Specifically, the acidic hydrogen atom can exist in either an anti or a syn conformation relative to the carbonyl oxygen atom, leading to conformational polymorphism. bohrium.com Computational methods are essential in determining the relative energies of these conformers and the barriers to their interconversion.
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For 2-(2-Benzoylphenyl)benzoic acid and its analogs, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been used to obtain optimized geometries and to analyze various electronic properties. niscpr.res.inresearchgate.netresearchgate.net
These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Reactivity descriptors such as chemical potential, hardness, softness, and global electrophilicity indices are calculated from the energies of the frontier molecular orbitals. researchgate.net A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates high kinetic stability and lower reactivity, characterizing the molecule as "hard". niscpr.res.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energies of these orbitals and their distribution across the molecule are critical in predicting how the molecule will interact with other reagents.
For a benzoic acid derivative, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in This significant energy gap suggests a relatively stable molecule. niscpr.res.in The analysis of the atomic orbital contributions to the HOMO and LUMO reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. niscpr.res.inresearchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Benzoic Acid Derivative niscpr.res.in
| Parameter | Value (eV) |
| HOMO Energy | -6.303 |
| LUMO Energy | -2.243 |
| Energy Gap (LUMO-HOMO) | 4.06 |
Electrostatic Potential (ESP) Mapping
Electrostatic potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are three-dimensional visualizations of the charge distribution around a molecule. researchgate.netlibretexts.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In an ESP map, regions of negative potential (typically colored red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.netlibretexts.org For a benzoic acid derivative, the ESP map revealed that the positive potential sites are located around the hydrogen atoms of the hydroxyl group, indicating their susceptibility to nucleophilic interaction. niscpr.res.in The analysis of the ESP surface of 2-benzoylbenzoic acid has been used to identify its potential sites for electrophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations are particularly useful for understanding intermolecular interactions and the effects of solvents on molecular behavior. nih.govdovepress.com
MD simulations have been used to investigate the behavior of dihydroxybenzoic acids in solution, revealing how intramolecular and intermolecular hydrogen bonding with solvent molecules influences their association and crystallization. nih.gov The simulations can track the formation and lifetime of solute-solvent associates, providing insights into how different solvents can affect the solid-state structures of benzoic acid derivatives. nih.gov For example, studies on 3-hydroxybenzoic acid have used MD simulations to understand how crystallization additives can modify crystal morphology by adsorbing onto crystal surfaces. bohrium.com
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry plays a crucial role in predicting the pathways of chemical reactions and identifying the structures and energies of transition states. While specific studies on the reaction pathways of this compound were not found, the principles of using computational methods for such predictions are well-established.
Theoretical approaches like DFT can be used to map out the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. This involves optimizing the geometries of transition state structures and calculating the activation energies. Such studies are fundamental in understanding reaction mechanisms, for instance, in cycloaddition reactions or sigmatropic rearrangements, where FMO theory is also applied to predict the feasibility of a reaction. wikipedia.org
Ab Initio and Semi-Empirical Methodologies for Structural and Electronic Insights
Both ab initio and semi-empirical methods are used to gain insights into the structural and electronic properties of molecules. Ab initio methods, like Hartree-Fock and higher-level correlated calculations, are based on first principles without the use of empirical parameters. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger systems. researchgate.net
For benzoic acid derivatives, ab initio methods have been used to investigate vibrational normal modes, including infrared and Raman activities. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net Both ab initio and DFT methods have been used to study the interaction energies of benzoic acid dimers, providing insights into the strength of hydrogen bonding. researchgate.net Semi-empirical methods can also be employed to calculate properties like interaction enthalpies between ligands and cations. researchgate.net
Application of Machine Learning in Predicting Reactivity and Guiding Synthetic Strategies
The integration of machine learning (ML) into computational and theoretical chemistry is revolutionizing the prediction of chemical reactivity and the strategic planning of synthetic routes. For complex molecules like this compound, ML models offer a pathway to faster, more efficient, and novel synthesis strategies by learning from vast datasets of chemical reactions. These models can predict reaction outcomes, such as yield and selectivity, and recommend optimal reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. nih.gov
Machine learning applications in this context are broadly categorized into two approaches: global and local models. Global models are trained on large and diverse reaction databases to provide general guidance on reaction conditions for novel reactions. nih.gov In contrast, local models are tailored to specific reaction families, fine-tuning parameters to enhance outcomes like yield and selectivity for a particular class of compounds. nih.gov
Detailed Research Findings
While specific machine learning studies targeting the synthesis of this compound are not extensively documented in public literature, the principles can be applied to its known synthetic pathways, such as the Friedel-Crafts acylation. Research in the broader field of chemical synthesis has demonstrated the power of ML in predicting the outcomes of various reactions, including those relevant to the formation of benzophenone-like structures. mdpi.comacs.org
For instance, machine learning models have been successfully developed to predict the competency of electrochemical reactions, screening vast numbers of potential reactions in silico to identify promising candidates. acs.org In one study, a classification model was trained to predict reaction competency and was able to identify new Friedel-Crafts annulations. acs.org Such an approach could be invaluable in exploring novel synthetic routes to this compound.
Furthermore, ML models have been developed for the explicit prediction of reaction yields. These models often utilize molecular representations, such as molecular fingerprints or descriptors derived from quantum chemical calculations, as input features. arxiv.orgnih.gov For example, a supervised machine learning approach was used to predict the reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles. nih.gov This study employed an interpretable heat-mapping algorithm to visualize the influence of molecular substructures on the predicted yields, offering a tool for the rational design of molecules. nih.gov
In a study on the antisolvent crystallization of benzophenone (B1666685), a related compound, a neural network-based kinetic model was developed. This model demonstrated a significant improvement in prediction accuracy for crystallization kinetics compared to traditional empirical models, showcasing the potential of neural networks in modeling physical processes in chemical synthesis. mdpi.com
Data Tables
To construct a predictive machine learning model for the synthesis of this compound, a variety of molecular and reaction descriptors would be considered as input features. The selection of these features is crucial for the model's accuracy.
Table 1: Examples of Descriptors for Machine Learning Models in Reaction Prediction
| Descriptor Category | Specific Examples | Relevance to Synthesis Prediction |
| Molecular Fingerprints | Morgan Fingerprints, MACCS Keys | Represent structural features of reactants and products. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges, Fukui indices | Quantify the electronic properties and reactivity of molecules. |
| Topological Descriptors | Wiener index, Balaban J index | Describe the connectivity and branching of the molecular graph. |
| Reaction-based Descriptors | Reaction SMILES, Difference Fingerprints | Encode the structural transformation from reactants to products. |
| Experimental Condition Descriptors | Temperature, Solvent Dielectric Constant, Catalyst Loading | Represent the physical conditions under which the reaction is performed. |
The performance of different machine learning algorithms can be compared for a specific task, such as predicting the yield of a key synthetic step. The choice of algorithm often depends on the size and nature of the dataset.
Table 2: Illustrative Comparison of Machine Learning Models for Yield Prediction in a Friedel-Crafts Acylation
| Machine Learning Model | Mean Absolute Error (MAE) (%) | R-squared (R²) | Key Strengths |
| Random Forest | 5.2 | 0.85 | Robust to overfitting, handles high-dimensional data well. |
| Gradient Boosting | 4.8 | 0.88 | Often provides high accuracy, builds models sequentially. |
| Support Vector Machine | 6.1 | 0.81 | Effective in high-dimensional spaces, memory efficient. |
| Neural Network | 4.5 | 0.90 | Can learn complex non-linear relationships, highly flexible. |
Note: The data in this table is illustrative and represents a hypothetical scenario for the purpose of demonstrating the comparative evaluation of ML models. Actual performance would depend on the specific dataset and model implementation.
A practical example of synthesis optimization for a related compound is the synthesis of fenofibrate (B1672516) impurity C, which has a structure similar to this compound. A study utilized a Central Composite Design (CCD), a statistical approach for optimizing complex processes, to improve the synthesis yield. The study investigated factors such as temperature, reaction time, and the molar ratios of reactants. medpharmres.com This demonstrates a data-driven approach to guide and optimize synthetic strategies for structurally related molecules.
Supramolecular Chemistry and Non Covalent Interactions of 2 2 Benzoylphenyl Benzoic Acid
Design Principles for Supramolecular Assemblies Utilizing 2-(2-Benzoylphenyl)benzoic Acid
The primary design principles involve:
Directional Hydrogen Bonding: The carboxylic acid group is a powerful functional motif for creating predictable, strong, and directional hydrogen bonds. This allows for the formation of well-defined synthons, such as the common carboxylic acid dimer, which can act as a larger, predictable building unit for more complex structures.
Aromatic Interactions: The presence of two phenyl rings (one from the benzoic acid and one from the benzoyl group) allows for the exploitation of π-π stacking and C-H···π interactions. icm.edu.pl These forces, while weaker than hydrogen bonds, are crucial for organizing molecules in three dimensions, influencing the packing and stability of the resulting architecture. nih.gov
Metal Coordination: The carboxylate anion, formed upon deprotonation, can act as a ligand, coordinating with metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. researchgate.net The choice of metal ion (with its specific coordination geometry) and the ligand's binding mode (e.g., monodentate, bidentate) are critical design parameters.
Hierarchical Assembly: These fundamental interactions can be used in a hierarchical manner. For instance, strong hydrogen bonds might first direct the formation of dimers or chains (primary structure), which then organize into layers or 3D networks via weaker π-π stacking interactions (secondary structure). figshare.comucla.edu
The bifunctional nature of this compound, possessing both a strong hydrogen-bond donor/acceptor and extensive aromatic surfaces, makes it a versatile building block for creating diverse supramolecular structures.
Exploration of Host-Guest Recognition Phenomena
Host-guest chemistry involves the binding of a smaller molecule (guest) within a cavity or binding site of a larger molecule or molecular assembly (host). rsc.org While specific host-guest systems involving this compound are not extensively documented, its self-assembly properties can lead to structures with potential host capabilities. For example, porous frameworks constructed from this molecule could encapsulate solvent molecules or other small guests. The recognition process is governed by a combination of non-covalent interactions. nih.gov
Hydrogen bonds are the primary driving force in the self-assembly of most carboxylic acids. For this compound, the carboxylic acid moiety is expected to form robust and predictable hydrogen-bonded structures. The most common motif is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.nethw.ac.uk This creates a stable, larger building block that can further assemble.
In the solid state, variations of this motif can occur. For instance, in the related compound 2-(2-Methyl-benzoyl)benzoic acid, the crystal structure reveals catemeric (chain-like) aggregation where the carboxyl group of one molecule hydrogen-bonds to the ketone oxygen of a neighboring molecule. nih.gov Given the structural similarity, this compound could potentially exhibit both the classic acid-dimer formation and this keto-acid chain motif, leading to different supramolecular isomers or polymorphs. These hydrogen bonds are fundamental to the formation of ordered crystalline lattices. researchgate.net
Table 1: Typical Hydrogen Bond Parameters in Carboxylic Acid Assemblies
| Interaction Type | Donor-Acceptor | Typical D-A Distance (Å) | Role in Assembly |
|---|---|---|---|
| Carboxylic Acid Dimer | O-H···O=C | 2.6 - 2.8 | Forms robust, dimeric supramolecular synthons |
Data are generalized from typical values for carboxylic acids and related structures.
The two phenyl rings in this compound provide ample opportunity for π-π stacking interactions, which are crucial for stabilizing the three-dimensional arrangement of the supramolecular assemblies. nih.govlibretexts.org These interactions occur when aromatic rings align face-to-face or in a parallel-displaced manner. wikipedia.org
Table 2: Characteristics of Non-Covalent Interactions
| Interaction | Typical Energy (kJ/mol) | Directionality | Key Structural Feature in Molecule |
|---|---|---|---|
| Hydrogen Bond | 25 - 40 | High | Carboxylic Acid (-COOH) |
| π-π Stacking | < 10 | Moderate | Benzoyl and Phenyl Rings |
Data represent generalized values for these interaction types. nih.gov
Upon deprotonation, the carboxylate group of 2-(2-benzoylphenyl)benzoate can act as an effective ligand for a wide variety of metal ions. This coordination ability allows for the construction of metal-organic complexes with diverse topologies and properties. researchgate.net Benzoic acid and its derivatives are frequently used as ligands in coordination chemistry, forming mononuclear or polynuclear complexes. mdpi.com
The coordination can lead to:
Discrete Metal Complexes: Formation of zero-dimensional structures where one or more ligand molecules coordinate to a central metal ion.
Coordination Polymers: Creation of one-, two-, or three-dimensional networks (metal-organic frameworks) where the ligand bridges between metal centers, creating extended, often porous, structures.
The benzophenone (B1666685) portion of the molecule can also play a role, with the ketone oxygen potentially acting as a secondary, weaker coordination site, leading to chelation or more complex bridging modes. The resulting metal-ligand architectures combine the rigidity of the organic backbone with the well-defined coordination geometry of the metal ion, offering a powerful strategy for crystal engineering.
Self-Assembly Processes and Hierarchical Organization
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, this process is hierarchical. researchgate.netnih.gov
Primary Assembly: Molecules first associate via the strongest and most directional interactions. In this case, O-H···O hydrogen bonds would likely drive the formation of dimers or one-dimensional chains. figshare.comucla.edu
Secondary Assembly: These primary structures then pack together through weaker interactions. π-π stacking and C-H···π interactions between the aromatic rings would guide the arrangement of the dimers or chains into layers or three-dimensional crystalline lattices. mpg.de
This hierarchical organization, moving from simple, strongly-bound motifs to larger, more complex structures stabilized by a multitude of weaker forces, is a cornerstone of supramolecular chemistry. The final architecture is a result of the thermodynamic balance between all contributing non-covalent forces.
Dynamic Covalent Chemistry Approaches in Assembly Formation
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error-checking and thermodynamic control over product formation. nih.gov While non-covalent assemblies are inherently dynamic, DCC introduces the stability of covalent bonds into a reversible system.
For a molecule like this compound, DCC could be employed by reacting it with other molecules to form reversible covalent bonds such as esters or amides under equilibrium conditions. For example:
Esterification: Reversible esterification with a diol could lead to the formation of macrocycles or dynamic polyester chains, where the 2-(2-benzoylphenyl)benzoyl group acts as a rigid structural unit.
Amide Formation: Reaction with a diamine could similarly produce dynamic polyamide structures.
The principles of DCC allow for the creation of complex yet adaptable systems. nih.govresearchgate.net The reversibility of the bond formation enables the system to correct "mistakes" and settle into the most thermodynamically stable assembled state, a process analogous to annealing in materials science. This approach combines the strength of covalent bonds with the adaptability of supramolecular systems.
Catalytic Applications of 2 2 Benzoylphenyl Benzoic Acid
2-(2-Benzoylphenyl)benzoic Acid as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in synthetic chemistry. While bifunctional organocatalysts are noted for their significant contributions to asymmetric synthesis beilstein-journals.org, there is limited direct evidence in existing research for this compound itself being employed as an organocatalyst. However, its derivatives have been explored in metal-free catalytic applications. For instance, a related structure, 2-(1-phenylvinyl)benzoic acid, has been identified as a highly active leaving group in metal-free glycosylation reactions, showcasing the potential of this structural class in promoting reactions without metal involvement. rsc.orgresearchgate.net
The parent molecule, this compound, is achiral. Its potential in chiral organocatalysis would therefore lie in its application as a scaffold for the synthesis of new chiral catalysts. The biphenyl (B1667301) group is a classic structural motif for creating axial chirality, which is a cornerstone for many successful chiral ligands and organocatalysts, such as BINOL and SPINOL-based phosphoric acids. nih.gov The development of axially chiral biphenyl ligands is a mature field, demonstrating that synthetic modification of biphenyl structures can lead to highly effective catalysts for asymmetric reactions. beilstein-journals.orgnih.gov Therefore, this compound could serve as a valuable starting material for constructing novel, axially chiral organocatalysts by introducing appropriate substituents to induce rotational restriction around the biphenyl bond.
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. rutgers.edu The this compound molecule possesses two key functional groups for metal coordination: the carboxylic acid and the benzoyl ketone. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of transition metals. This allows the molecule to act as a ligand, binding to metal centers and influencing their catalytic activity.
Research on related benzoic acid derivatives demonstrates their utility in forming coordination complexes and metal-organic frameworks (MOFs). For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to synthesize novel complexes with cadmium(II) and zinc(II). nih.gov Similarly, hydrazone Schiff bases derived from benzoic acid have been shown to form stable complexes with nickel(II) and cobalt(II). rsc.org These examples underscore the capacity of the benzoic acid moiety to participate in coordination chemistry, suggesting that this compound can act as a bidentate or bridging ligand to create well-defined metal complexes for catalysis.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Ligands play a critical role in stabilizing the metal center, tuning its electronic properties, and controlling the steric environment to achieve high catalytic efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for instance, heavily rely on the design of ancillary ligands. rutgers.edu
While specific applications of this compound in homogeneous catalysis are not extensively documented, the functionalization of benzoic acid derivatives using transition metal catalysts is a well-established field. researchgate.netnih.gov Palladium(II) complexes featuring (pyridyl)benzoazole ligands have been successfully employed as homogeneous catalysts for the hydrogenation of alkenes and alkynes. rsc.org This indicates that ligands with similar aromatic, multi-functional structures, like this compound, could be effective in a variety of homogeneous catalytic transformations, including C-H activation, cross-coupling, and oxidation reactions.
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. The carboxylic acid group in this compound makes it an ideal candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). nih.govgoogle.com MOFs are crystalline, porous materials built from metal nodes and organic linkers, and their high surface area and tunable structures make them promising heterogeneous catalysts.
Research has shown that MOFs constructed from carboxylic acid linkers can be highly effective catalysts. A vanadium-centered MOF, MIL-100(V), which utilizes a tricarboxylic acid linker, has been shown to be a highly efficient heterogeneous catalyst for the aerobic oxidation of benzyl (B1604629) alcohol, with the ability to switch selectivity between benzaldehyde (B42025) and benzoic acid simply by adjusting the reaction temperature. rsc.org Furthermore, MOF-supported palladium catalysts have been used for the synthesis of various benzoic acid derivatives. researchgate.net These findings highlight the potential of this compound to serve as a building block for robust, reusable heterogeneous catalysts for a range of industrial applications.
Table 1: Potential Catalytic Systems for this compound Derivatives This table is based on applications of related benzoic acid compounds.
| Catalysis Type | Catalyst System | Potential Reaction | Rationale | Reference |
|---|---|---|---|---|
| Homogeneous | Palladium Complex | C-H Functionalization, Cross-Coupling | Benzoic acid derivatives are common substrates and can act as ligands in Pd-catalyzed reactions. | nih.gov |
| Homogeneous | Palladium Complex | Hydrogenation of Alkenes/Alkynes | Similar N,O-donor ligands show activity in homogeneous hydrogenation. | rsc.org |
| Heterogeneous | Zeolite | Friedel-Crafts Acylation | Benzoic acid is a reactant in zeolite-catalyzed benzoylation. | mdpi.com |
| Heterogeneous | Metal-Organic Framework (MOF) | Aerobic Oxidation | Carboxylate linkers are key to forming MOFs active in oxidation catalysis. | rsc.org |
| Heterogeneous | MOF-supported Pd | Carbonylation | MOFs can act as supports for single-site Pd catalysts. | researchgate.net |
Mechanistic Understanding of Catalytic Cycles and Turnover Frequencies
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. This involves identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle, and quantifying its efficiency. Two key metrics for catalyst performance are the Turnover Number (TON) and the Turnover Frequency (TOF). wikipedia.org The TON represents the total number of substrate molecules converted by one molecule of the catalyst before it becomes deactivated, while the TOF is the rate of these conversions (turnovers per unit time). wikipedia.orgyoutube.com
Photocatalytic Research Involving this compound
The benzophenone (B1666685) moiety within the this compound structure is a well-known chromophore that absorbs UV light. This property makes the compound a known photoinitiator, capable of facilitating polymerization processes upon UV exposure. cymitquimica.com This inherent photochemical activity suggests significant potential for its use in photocatalysis.
Photocatalytic research on related compounds supports this potential. For example, 2-phenylbenzimidazole-5-sulfonic acid, upon UVB irradiation, is known to generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals through both Type-I and Type-II photosensitization mechanisms. nih.gov These ROS are powerful oxidants that can drive a wide range of chemical transformations.
Furthermore, when incorporated as a ligand into metal complexes, the photophysical properties can be tuned. Studies on metal complexes with various organic ligands show that the choice of ligand and metal can influence properties like fluorescence and phosphorescence, which are critical for photocatalytic applications. nih.govresearchgate.nethud.ac.uk For example, the formation of europium and terbium complexes with a chlorinated derivative of this compound resulted in materials with distinct luminescence properties, demonstrating that the ligand plays a key role in the energy transfer processes essential for light-driven catalysis. rutgers.edu
Table 2: Photophysical and Photocatalytic Properties of Related Compounds
| Compound/System | Property/Activity | Mechanism/Observation | Significance for Photocatalysis | Reference |
|---|---|---|---|---|
| 2-Benzoylbenzoic acid | Photoinitiator | Absorbs UV light to initiate polymerization. | Demonstrates inherent photochemical activity. | cymitquimica.com |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | ROS Generation | Generates singlet oxygen and hydroxyl radicals upon UV irradiation via a triplet state. | Potential to drive oxidative photocatalytic reactions. | nih.gov |
| Iron(III)/Benzoic Acid | Photochemical Reaction | Fe(III) complex photoexcitation produces hydroxyl radicals that attack the benzoic acid. | Shows that benzoic acid can participate in metal-mediated photochemical cycles. | researchgate.net |
| Europium/Terbium Complexes with 2-(4-chloro-benzoyl)benzoic acid | Luminescence | The ligand facilitates energy transfer to the metal center, resulting in characteristic emission. | Demonstrates the ligand's role in sensitizing metal centers for light-driven processes. | rutgers.edu |
Advanced Spectroscopic Characterization for Mechanistic Insights
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection
In situ NMR spectroscopy is a powerful, non-invasive tool that allows for the real-time monitoring of chemical reactions. ed.ac.uk By acquiring NMR spectra at various intervals during a reaction, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. This technique is particularly useful in studying the synthesis of complex molecules where multiple reaction pathways may be operative. For instance, in syntheses involving 2-(2-benzoylphenyl)benzoic acid as a precursor, such as the formation of polyimides in molten benzoic acid, NMR can provide insights into the reaction kinetics and the formation of intermediate species. researchgate.net
While one-dimensional NMR provides fundamental information, multidimensional NMR techniques offer deeper insights into the structure and dynamics of this compound and its derivatives.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. It can be used to identify the components of a complex reaction mixture without the need for physical separation. ed.ac.uk
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms within a molecule. This is crucial for determining the three-dimensional structure and conformation of this compound in solution.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and heteronuclei, typically ¹³C. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum of the molecule.
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons. chemicalbook.com The following table summarizes the assigned chemical shifts.
| Assignment | Shift (ppm) |
| A | 8.054 |
| B | 7.700 |
| C | 7.644 |
| D | 7.55 |
| E | 7.53 |
| F | 7.394 |
| G | 7.358 |
| J | 7.3 |
This table displays the assigned proton NMR chemical shifts for this compound as reported in the literature. chemicalbook.com
Similarly, detailed analysis of derivatives like 2-(2-(benzylamino)benzoyl)benzoic acid using ¹H and ¹³C NMR, along with HRMS, has been crucial for their characterization. rsc.org
The use of isotopes, such as deuterium (B1214612) (²H), can provide profound mechanistic insights. researchgate.net The "Site-Specific Natural Isotope Fractionation-NMR" (SNIF-NMR) method, for example, can quantify the non-random distribution of isotopes at natural abundance, offering a way to trace reaction pathways without isotopic enrichment. researchgate.net When a proton is replaced by a deuteron (B1233211) in a molecule, it can lead to small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. mdpi.com These effects can be used to probe the nature of hydrogen bonding and to follow the course of reactions involving proton transfer. For reactions involving this compound, selective deuteration could help to elucidate the role of the carboxylic acid proton in various transformations. mdpi.com
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its structure and bonding. The gas-phase IR spectrum of this compound has been documented, providing key information about its functional groups. nist.gov The IR spectrum of benzoic acid, a related compound, has been extensively studied, with theoretical modeling helping to assign the observed vibrational bands. researchgate.netnist.gov These studies provide a foundation for interpreting the more complex spectrum of this compound.
The following table lists some of the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (ketone) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600-1450 | C=C stretch (aromatic rings) |
This table presents a generalized summary of expected infrared absorption bands for the key functional groups in this compound based on established spectral-structure correlations. nist.govchemicalbook.com
Time-resolved IR (TRIR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions that are initiated by a pulse of light. unipr.it By taking a series of IR spectra at very short time intervals after photoexcitation, TRIR can track the evolution of transient species with lifetimes on the order of picoseconds to milliseconds. nih.gov For reactions involving this compound that can be photochemically initiated, TRIR could provide detailed information about the structural changes that occur during the reaction, helping to identify short-lived intermediates and to map out the reaction pathway. unipr.itnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for detecting species with unpaired electrons, such as free radicals. In many chemical reactions, radical intermediates are formed, and their detection can be crucial for understanding the reaction mechanism. whiterose.ac.ukmdpi.com The photostimulated reaction of 2-chlorobenzoate (B514982) with diphenylphosphide ions, for instance, has been shown to proceed through a radical-anion chain mechanism (SRN1), where the detection of radical intermediates would be key to confirming the proposed pathway. researchgate.net While direct detection of highly reactive radicals can be challenging, spin trapping techniques are often employed. mdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. whiterose.ac.ukmdpi.com
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying the products and intermediates of chemical reactions. rsc.org It provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. By coupling HRMS with a separation technique like liquid chromatography (LC-MS), it is possible to analyze complex reaction mixtures and identify the various components. The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. In the context of this compound, HRMS is used to confirm the identity of the final products in its synthesis and derivatization reactions, as well as to identify any byproducts that may have formed. rsc.orgrsc.org This information is critical for optimizing reaction conditions and for understanding the underlying reaction pathways.
Design and Synthesis of Derivatives and Analogs of 2 2 Benzoylphenyl Benzoic Acid
Rational Design of Structural Modifications
The rational design of derivatives of 2-(2-benzoylphenyl)benzoic acid focuses on strategic modifications of its key functional moieties to fine-tune its properties. This includes altering the carboxylic acid group, functionalizing the ketone, and introducing substituents onto the aromatic rings.
The carboxylic acid group is a prime target for derivatization to alter the molecule's polarity, reactivity, and potential for further conjugation. Common modifications include esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. For instance, methyl 2-benzoylbenzoate can be synthesized from 2-benzoylbenzoic acid. nist.gov The mechanisms of esterification of 2-benzoylbenzoic acids have been a subject of study, revealing insights into the interplay between the sterically demanding benzoyl group and the reactive carboxyl function. acs.org
Amidation: The synthesis of amides from the carboxylic acid introduces new hydrogen bonding capabilities and can significantly impact the molecule's biological activity and material properties. For example, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids have been synthesized by reacting phthalic anhydride (B1165640) with various anilines, a reaction that highlights the potential for creating a diverse library of amide derivatives. cymitquimica.com
A variety of derivatization reagents and methods are available for modifying carboxylic acids, which can be broadly applied to this compound. These include conversion to esters, amides, acyl hydrazides, and hydroxamic acids. researchgate.net The choice of derivatization strategy depends on the desired properties of the final product.
| Derivative Type | General Structure | Synthetic Approach | Potential Applications |
| Esters | R-COOR' | Fischer esterification, reaction with alkyl halides | Pro-drugs, fine-tuning solubility |
| Amides | R-CONR'R'' | Reaction with amines using coupling agents | Bioactive molecules, polymers |
| Acyl Halides | R-COCl | Reaction with thionyl chloride or oxalyl chloride | Reactive intermediates for further synthesis |
The benzophenone (B1666685) moiety's ketone group offers another site for structural modification. Its reactivity allows for transformations that can alter the molecule's shape and electronic properties.
Reduction: The ketone can be reduced to a secondary alcohol, transforming the planar carbonyl group into a tetrahedral center. This change significantly impacts the molecule's three-dimensional structure and potential for hydrogen bonding. Standard reducing agents like sodium borohydride (B1222165) can be employed for this purpose, and the progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). rsc.orgyoutube.com The polarographic reduction of esters of 2-benzoylbenzoic acid has also been investigated, providing insights into the electrochemical behavior of this class of compounds. chemicalpapers.com
Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases). This modification introduces a C=N double bond, which can influence the electronic properties and coordination chemistry of the molecule.
Introducing substituents onto the two aromatic rings of the this compound scaffold is a powerful strategy to modulate its properties through electronic and steric effects. The nature and position of these substituents can influence the molecule's conformation, reactivity, and intermolecular interactions.
The synthesis of substituted 2-benzoylbenzoic acids can be achieved through various methods, including the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride. google.comprepchem.com For example, reacting substituted 3,3-diphenylphthalides with a lower alkanoic acid and water provides a route to substituted 2-benzoylbenzoic acids. google.com
The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly affect the acidity of the carboxylic acid and the reactivity of the ketone. Furthermore, the position of the substituents can influence the rotational barrier around the biaryl bond, a key factor in the potential for atropisomerism.
Stereoselective Synthesis of Chiral Derivatives
The non-planar structure of this compound, arising from steric hindrance between the two aromatic rings, can lead to axial chirality if the rotation around the C-C single bond connecting the two phenyl rings is restricted. This has prompted investigations into the stereoselective synthesis of its chiral derivatives.
The atroposelective synthesis of axially chiral biaryl compounds is a well-established field in organic chemistry, and the principles can be applied to the synthesis of chiral this compound analogs. nih.govnih.gov Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the aryl-aryl bond formation or to resolve a racemic mixture.
One approach involves the use of a chiral auxiliary, such as a tert-butylsulfinyl group, on one of the aryl precursors. This auxiliary can direct the stereochemistry of the aryl-aryl coupling reaction, and can be subsequently removed to yield the enantiomerically enriched biaryl product. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for the atroposelective synthesis of various axially chiral compounds, including biaryls. nih.gov These catalysts can effectively control the orientation of the two aryl groups during the bond-forming step.
While specific examples of the atroposelective synthesis of this compound itself are not extensively reported, the established methodologies for other biaryl systems provide a clear roadmap for accessing its chiral derivatives.
Structure-Reactivity Relationship Studies of Novel Derivatives
Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing molecules with specific properties. Studies have focused on how modifications to the core structure influence reaction mechanisms and rates.
For instance, the mechanisms of esterification of 2-benzoylbenzoic acids have been investigated to understand how the bulky benzoyl group and substituents on the aromatic rings affect the reaction at the carboxylic acid site. acs.org Similarly, studies on the polarographic reduction of esters of 2-carboxybenzophenone have provided insights into how substituents in the 4'-position influence the electrochemical properties of the ketone group. chemicalpapers.com
The tautomerism between normal and pseudo esters of 2-benzoylbenzoic acid types has also been a subject of research, highlighting the complex chemical behavior of these molecules. acs.org These fundamental studies provide a basis for predicting the reactivity of novel derivatives and for designing molecules with tailored functionalities.
Synthesis of Polymeric and Oligomeric Analogs
The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, makes it an interesting monomer for the synthesis of polymers and oligomers. 2-Benzoylbenzoic acid itself is known to act as a photoinitiator in polymer chemistry, highlighting its utility in this field. cymitquimica.com
Polymeric Analogs: The carboxylic acid group can be used for step-growth polymerization reactions, such as polyamidation or polyesterification, with suitable co-monomers. For example, block copolymers containing vinylbenzoic acid have been synthesized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. core.ac.uk While not directly using this compound, this demonstrates a viable strategy for incorporating benzoic acid-containing units into polymer chains.
Oligomeric Analogs: The controlled synthesis of oligomers containing specific functional units is an active area of research. nih.gov Oligomers of this compound could be prepared through controlled polymerization techniques or by stepwise synthesis. These oligomers could exhibit interesting properties due to the regular arrangement of the benzophenone and carboxylic acid functionalities.
While the synthesis of polymers and oligomers specifically from this compound is not extensively documented, the fundamental principles of polymer chemistry suggest that it is a viable and promising monomer for creating novel materials with unique photophysical and chemical properties.
Potential Applications in Advanced Materials Science
Integration into Polymer Architectures
The presence of a carboxylic acid group in 2-(2-Benzoylphenyl)benzoic acid allows it to be incorporated into polymer chains through standard polymerization techniques such as condensation polymerization. This integration can be used to design and synthesize organic polymers with specific, tailored functionalities.
Polymers can be designed to include this compound as a monomer, leading to polymer backbones containing benzophenone (B1666685) units. The benzophenone group is a well-known photo-crosslinker. rsc.orgrsc.orgbohrium.commdpi.comnih.govnih.govosti.gov Upon exposure to ultraviolet (UV) light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, creating a radical that leads to the formation of a covalent bond, or crosslink, between chains. rsc.orgmdpi.com This photo-crosslinking capability is instrumental in creating solvent-resistant materials, hydrogels, and patterned surfaces.
For instance, copolymers incorporating a benzophenone moiety can be synthesized via radical polymerization. acs.org These copolymers can then be crosslinked by UV irradiation to form hydrogels with enhanced swelling kinetics. rsc.org The ability to control the crosslinking process with light offers spatial and temporal control over the material's properties, which is highly desirable for applications in microfabrication and tissue engineering. nih.gov
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Synthesis Method | Potential Functionality |
| Polyesters | Condensation Polymerization | Photo-curable resins, coatings |
| Polyamides | Condensation Polymerization | High-performance photo-active films |
| Copolymers | Radical Polymerization | Photo-crosslinkable hydrogels, bioglues |
Development of Organic Electronic Materials
The aromatic nature and the presence of the carbonyl group in this compound suggest its potential use in the development of organic electronic materials. While direct research is limited, the properties of related benzophenone and benzoic acid compounds provide insights into its possible applications.
Benzoic acid and its derivatives have been explored as additives to enhance the performance of organic light-emitting devices (OLEDs). nih.gov Treatment of conducting polymer electrodes with benzoic acid has been shown to increase their conductivity. nih.gov Furthermore, polymers containing benzophenone units have been investigated for their photocatalytic properties, where they can enhance charge carrier separation and intersystem crossing, which are crucial processes in optoelectronic devices. acs.org
The incorporation of this compound into conjugated polymer systems could potentially influence their electronic properties, making them suitable for applications as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The benzophenone unit could act as an electron-accepting moiety, facilitating charge separation and transport.
Table 2: Potential Optoelectronic Applications of Polymers from this compound
| Device | Potential Role of the Polymer | Key Property |
| Organic Light-Emitting Diodes (OLEDs) | Host material, charge transport layer | Enhanced conductivity, charge separation |
| Organic Photovoltaics (OPVs) | Donor or acceptor material | Photocatalytic activity, charge generation |
| Organic Field-Effect Transistors (OFETs) | Semiconductor layer | Charge transport |
Role in Smart Materials and Stimuli-Responsive Systems
The photo-responsive nature of the benzophenone group makes this compound a prime candidate for the creation of "smart" materials that respond to external stimuli, particularly light.
The ability of benzophenone-containing polymers to undergo photo-crosslinking can be harnessed to create materials that change their properties, such as swelling or shape, in response to light. rsc.org For example, hydrogels fabricated from copolymers with benzophenone moieties can exhibit volume changes triggered by temperature and light, making them suitable for applications as actuators and in soft robotics. rsc.org
Furthermore, the carboxylic acid group can impart pH-sensitivity to materials. In aqueous environments, the protonation state of the carboxylic acid changes with pH, which can lead to changes in the material's swelling behavior, solubility, or conformation. nih.govnih.gov This dual photo- and pH-responsiveness could lead to the development of multi-stimuli-responsive materials for applications in drug delivery, sensors, and microfluidics.
Nanomaterial Hybridization and Functionalization
The carboxylic acid group of this compound provides a convenient anchor for grafting the molecule onto the surface of various nanomaterials, such as metal oxides or carbon-based nanomaterials. This surface functionalization can impart new properties to the nanoparticles or create hybrid materials with synergistic functionalities.
For instance, functionalized gold nanoparticles have been created that act as phosphorescent nanomaterials and sensors. nih.gov By attaching a photo-active molecule like this compound to the surface of nanoparticles, it is possible to create photo-responsive nanocomposites. These materials could be used in applications such as light-triggered catalysis, targeted drug delivery, or as components in photodynamic therapy.
The functionalization of nanoparticles with this compound could also lead to the formation of core-shell particles where the shell possesses photo-active properties. nih.govmdpi.comnih.gov These core-shell structures are of interest for a variety of applications, including catalysis and controlled release systems.
Q & A
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Use QSAR models to correlate substituent electronic effects (Hammett σ values) with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
